2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane
Description
Properties
IUPAC Name |
2-[(4-nitro-2-phenylmethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-17(19)13-6-7-15(22-11-14-10-20-14)16(8-13)21-9-12-4-2-1-3-5-12/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPUUZRWDVLPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane typically involves the reaction of 4-nitro-2-(phenylmethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The epoxide group undergoes S<sub>N</sub>2 nucleophilic substitution due to the high ring strain of the three-membered oxirane. This reaction is stereospecific, with inversion of configuration at the electrophilic carbon .
Key nucleophiles and products:
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Amines (e.g., NH<sub>3</sub>) | Room temperature, polar aprotic solvent (e.g., DMF) | β-Amino alcohol derivatives |
| Thiols (e.g., HS-R) | Basic conditions (e.g., NaH) | β-Hydroxy sulfides |
| Alcohols (e.g., R-OH) | Acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) | Glycol ethers |
For example, reaction with benzylamine yields a β-amino alcohol derivative, where the amine attacks the less hindered epoxide carbon .
Acid-Catalyzed Hydrolysis
In acidic media, the epoxide undergoes ring-opening hydrolysis to form a vicinal diol. The mechanism involves protonation of the oxygen, followed by nucleophilic attack by water:
This reaction is regioselective, favoring attack at the more substituted carbon due to carbocation stability .
Cross-Linking Reactions
The epoxide’s bifunctional nature enables polymerization or cross-linking with diols or diamines under thermal or catalytic conditions. For instance:
-
Reaction with 1,2-ethanediol produces a polyether network.
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Cross-linking with hexamethylenediamine forms thermosetting resins .
Reaction parameters influencing cross-linking efficiency:
| Parameter | Effect |
|---|---|
| Temperature | Higher temperatures accelerate curing (120–180°C optimal) |
| Catalyst (e.g., BF<sub>3</sub>) | Reduces activation energy |
| Steric hindrance | Slows reaction kinetics |
Interaction with Biological Macromolecules
Epoxides, including this compound, can covalently bind to proteins via nucleophilic residues (e.g., cysteine, lysine). For example:
-
Reaction with cysteine’s thiol group forms stable thioether bonds .
-
Binding to DNA bases (e.g., guanine) may contribute to observed cytotoxic effects in preliminary studies .
Bioactivity implications:
| Interaction Type | Biological Impact |
|---|---|
| Protein adducts | Altered enzymatic activity |
| DNA alkylation | Potential mutagenicity |
Comparative Reactivity with Analogues
The compound’s nitro and phenylmethoxy substituents modulate its reactivity compared to simpler epoxides:
| Compound | Key Feature | Reactivity Trend |
|---|---|---|
| Epichlorohydrin | Chlorinated epoxide | Faster hydrolysis (Cl⁻ leaving group) |
| Benzyl glycidyl ether | Phenylmethoxy substituent | Similar S<sub>N</sub>2 selectivity |
| 4-Nitrophenol | Nitro group | No epoxide reactivity |
The nitro group’s electron-withdrawing effect slightly reduces the epoxide’s electrophilicity but enhances stability toward polymerization .
Scientific Research Applications
Organic Synthesis
2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane serves as a versatile building block in organic synthesis. Its epoxide functional group allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The oxirane ring can react with nucleophiles, leading to the formation of substituted derivatives.
- Oxidation Reactions: The compound can be oxidized to form diols, which are valuable intermediates in further chemical transformations.
- Reduction Reactions: The nitro group can be reduced to an amino group, providing pathways for synthesizing biologically active compounds.
Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development. The presence of the nitro group is often associated with antimicrobial properties, suggesting that derivatives of this compound could have therapeutic applications.
Medicinal Chemistry
The unique structure of this compound positions it as a potential pharmacophore in drug development. Its ability to form covalent bonds with biomolecules such as proteins and nucleic acids may lead to novel therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane
- Molecular Formula: C₁₆H₁₅NO₅
- Molecular Weight : 307.30 g/mol
Synthesis: The compound is synthesized via nucleophilic substitution. For instance, in a typical procedure, 4-(benzyloxy)-3-phenethoxyphenol reacts with (R)-2-(chloromethyl)oxirane under alkaline conditions (KOH/ethanol) to yield the epoxide product with 90% efficiency .
Applications :
This compound is a key intermediate in advanced epoxy resins, particularly for microelectronic encapsulation materials (EMCs) . Its asymmetric crystallinity reduces melt viscosity, ensuring superior flow properties during molding—critical for thin-profile devices .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Functional Implications
Nitro Group Positioning: The target compound features a nitro group at the 4-position and a phenylmethoxy group at the 2-position on the aromatic ring. This asymmetry enhances steric effects, reducing crystallinity and melt viscosity compared to simpler analogs like 2-[(4-nitrophenoxy)methyl]oxirane . In contrast, 2-[(5-methyl-2-nitrophenoxy)methyl]oxirane (CAS 67823-48-7) has a nitro group at the 2-position and methyl at the 5-position, altering electronic properties for pharmaceutical applications .
Epoxide Reactivity: The epoxide ring in all compounds enables crosslinking in polymer matrices. However, substituents like phenylmethoxy (target compound) or 2-methoxyethyl (C₁₂H₁₆O₃) modify solubility and reactivity. For example, 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane is more hydrophilic due to its ether side chain .
Safety Profiles: The target compound and 2-[(4-nitrophenoxy)methyl]oxirane share similar hazards (skin/eye irritation, respiratory sensitization), but the latter’s simpler structure correlates with higher acute oral toxicity (H302) . 2-[(3-Methylphenoxy)methyl]oxirane lacks nitro groups, reducing oxidative hazards but still requiring precautions against irritation .
Biological Activity
2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane is an organic compound with the molecular formula C16H15NO5. It features a unique structure that includes an oxirane ring, a nitro group, and a phenylmethoxy group, making it of significant interest in various fields of scientific research, particularly in biology and medicine.
- Molecular Formula : C16H15NO5
- CAS Number : 1064662-53-8
- Structure : Contains an oxirane (epoxide) moiety, which is known for its reactivity, particularly towards nucleophiles.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitro-2-(phenylmethoxy)phenol with epichlorohydrin in the presence of a base like sodium hydroxide. This process leads to the formation of the oxirane ring through cyclization.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to biological effects such as:
- Cytotoxicity : The compound may induce cell death in certain cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against specific pathogens.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound could inhibit cell proliferation and induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Toxicological Studies : Toxicological assessments revealed that while the compound shows promise as a therapeutic agent, it also has cytotoxic effects at higher concentrations, necessitating further research to determine safe dosage levels for potential clinical applications.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[[4-Nitro-2-(methoxy)phenoxy]methyl]oxirane | Lacks phenyl group | Reduced cytotoxicity |
| 2-[[4-Nitro-2-(phenylmethoxy)phenoxy]ethyl]oxirane | Ethyl instead of methyl | Altered pharmacokinetics |
| 2-{[4-(trifluoromethoxy)phenoxy]methyl}oxirane | Trifluoromethoxy group | Enhanced antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane in laboratory settings?
- Answer : Handling requires strict adherence to GHS hazard classifications:
- Personal Protective Equipment (PPE) : Full chemical-resistant suits, nitrile gloves, and NIOSH-approved respirators (e.g., P95 for particulates or OV/AG/P99 cartridges for vapor protection) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols and ensure local exhaust ventilation in synthesis areas .
- Emergency Measures : Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation for ingestion/inhalation .
- Environmental Precautions : Avoid discharge into drains; use closed containers for waste disposal .
Q. What synthetic routes are reported for this compound and its derivatives?
- Answer : A common method involves epoxide ring-opening reactions with amines or nucleophiles. For example:
- Step 1 : React 2-[(4-substituted-phenoxy)methyl]oxirane intermediates with nitro- or benzyloxy-substituted aryl halides under SN2 conditions .
- Step 2 : Optimize regioselectivity using polar aprotic solvents (e.g., DMF) and catalysts like tetrabutylammonium bromide (TBAB) .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and epoxide integrity .
- Infrared Spectroscopy (IR) : Peaks at 850–950 cm indicate oxirane ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies arise from limited acute toxicity studies (e.g., missing LD values) . To address this:
- In Silico Modeling : Use tools like EPA’s TEST to predict oral toxicity based on structural analogs .
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to quantify cytotoxicity .
- Literature Cross-Validation : Compare with structurally similar epoxides (e.g., bisphenol A diglycidyl ether) where full toxicological profiles exist .
Q. What mechanistic insights govern the regioselectivity of epoxide ring-opening reactions in derivatives of this compound?
- Answer :
- Steric and Electronic Factors : Electron-withdrawing groups (e.g., nitro) at the 4-position direct nucleophilic attack to the less hindered oxirane carbon .
- Catalytic Influence : Lewis acids (e.g., BF) polarize the epoxide ring, enhancing electrophilicity at specific sites .
- Solvent Effects : Polar solvents stabilize transition states, favoring anti-Markovnikov addition in amine-mediated reactions .
Q. How can computational methods predict the thermal stability and decomposition pathways of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxirane ring and nitro group to identify weak points .
- Thermogravimetric Analysis (TGA) : Couple with molecular dynamics simulations to model decomposition under varying temperatures .
- Reactive Force Fields (ReaxFF) : Simulate pyrolysis products (e.g., NO, CO) observed in fire scenarios .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Answer :
- Intermediate Stabilization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times for nitro-group introduction (20–30 minutes vs. 12 hours conventional) .
- Workflow Optimization : Use continuous-flow reactors to minimize intermediate degradation .
Data Gaps and Methodological Challenges
- Missing Physicochemical Data : Boiling point, water solubility, and logP values are unreported; researchers must experimentally determine these using techniques like HPLC-ELSD or shake-flask assays .
- Conflicting Hazard Classifications : While OSHA does not classify it as carcinogenic, the absence of reproductive toxicity data warrants precautionary handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
